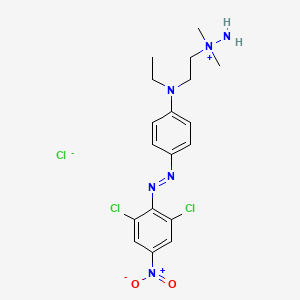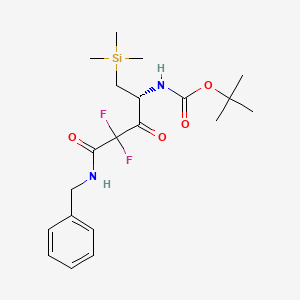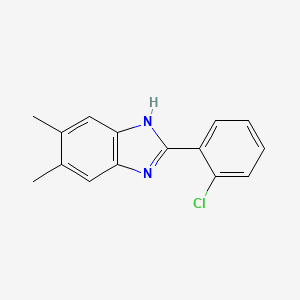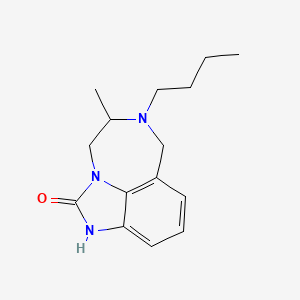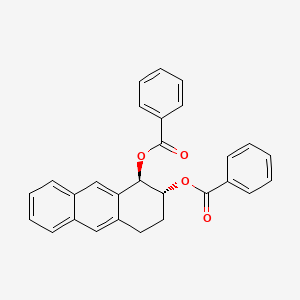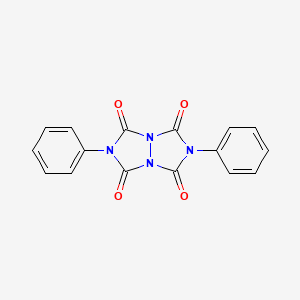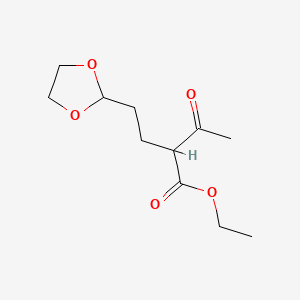
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate is an organic compound with the molecular formula C11H18O5 It is a derivative of ethyl acetoacetate and contains a dioxolane ring, which is a five-membered ring with two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions with a Dean-Stark apparatus to remove water formed during the reaction. The resulting product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The keto and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds and the generation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate: This compound has a similar structure but with a methyl group instead of an ethyl group on the dioxolane ring.
2-Ethyl-2-methyl-1,3-dioxolane: This compound lacks the keto and ester groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate is unique due to the presence of both the dioxolane ring and the keto-ester functionality. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
24213-02-3 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
ethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C11H18O5/c1-3-14-11(13)9(8(2)12)4-5-10-15-6-7-16-10/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
QKQQXHVRNATDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1OCCO1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



